2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid

CAS No.: 590357-68-9

Cat. No.: VC6186611

Molecular Formula: C22H23NO2

Molecular Weight: 333.431

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 590357-68-9 |

|---|---|

| Molecular Formula | C22H23NO2 |

| Molecular Weight | 333.431 |

| IUPAC Name | 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25) |

| Standard InChI Key | CYGNEJJFMGIKTL-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

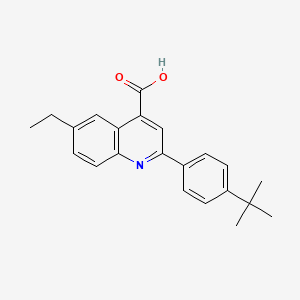

The compound’s structure consists of a quinoline ring system fused with a benzene ring, modified by three key substituents (Figure 1):

-

A tert-butylphenyl group at the 2-position, enhancing lipophilicity and steric bulk.

-

An ethyl group at the 6-position, influencing electronic effects and solubility.

-

A carboxylic acid at the 4-position, enabling hydrogen bonding and salt formation .

Table 1: Key Molecular Descriptors

The tert-butyl group (C(C)(C)C) contributes to high hydrophobicity (XLogP3-AA = 5.8) , while the carboxylic acid moiety introduces polarity, creating a balance that may influence bioavailability in hypothetical pharmacological contexts.

Spectroscopic and Computational Data

-

InChIKey: CYGNEJJFMGIKTL-UHFFFAOYSA-N , enabling precise database searches.

-

Mass Spec: Exact mass = 333.172878976 Da , critical for analytical identification.

-

3D Conformation: PubChem’s interactive model reveals a planar quinoline core with substituents adopting equatorial positions to minimize steric strain .

Synthesis and Preparation

Existing Methodologies

While no explicit synthesis route for 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid is documented, analogous quinoline-4-carboxylic acids are typically synthesized via:

-

Doebner Reaction: A three-component condensation of anilines, aldehydes, and α-keto acids . For example, ytterbium perfluorooctanoate-catalyzed reactions in water yield quinoline-4-carboxylic acids under mild conditions .

-

Pfitzinger Reaction: Cyclization of isatin derivatives with enaminones, mediated by TMSCl to form ester intermediates hydrolyzed to carboxylic acids .

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Component | Role | Conditions |

|---|---|---|---|

| 1 | 4-Tert-butylbenzaldehyde | Aldehyde donor | Doebner reaction |

| 2 | 3-Ethylaniline | Amine precursor | Solvent: Ethanol/Water |

| 3 | Pyruvic acid | α-Keto acid | Catalyst: Yb(PFO)₃ |

This route hypothesizes a Doebner-style condensation, where pyruvic acid reacts with 3-ethylaniline and 4-tert-butylbenzaldehyde to form the quinoline core, followed by oxidation to the carboxylic acid .

Challenges in Synthesis

-

Steric Hindrance: The tert-butyl group may impede cyclization, requiring high-temperature or microwave-assisted conditions .

-

Regioselectivity: Ensuring ethyl and tert-butyl groups occupy the 6- and 2-positions, respectively, demands careful control of substituent directing effects.

| Compound | Activity (MIC or IC₅₀) | Target Organism | Reference |

|---|---|---|---|

| QD-21 (Oxadiazole hybrid) | 0.25 μg/mL | M. tuberculosis H37Rv | ACS |

| Brequinar | 0.8 μM | Cantagalo virus | ACS |

Material Science Applications

The planar quinoline system and extended conjugation suggest utility in:

-

Organic Electronics: As electron-transport layers in OLEDs due to aromatic stability.

-

Metal-Organic Frameworks (MOFs): Carboxylic acid groups could coordinate metal ions, forming porous structures for gas storage.

Physicochemical Characterization

Solubility and Stability

-

Solubility: Predominantly lipophilic (logP = 5.8) , with limited aqueous solubility. The carboxylic acid may form sodium salts for improved dissolution.

-

Thermal Stability: Quinoline derivatives typically decompose above 250°C, suggesting suitability for high-temperature applications.

Analytical Profiling

-

HPLC: Retention time ~15–18 min on C18 columns (acetonitrile/water gradient).

-

NMR: <sup>1</sup>H NMR would show distinct signals for tert-butyl (δ 1.35 ppm), ethyl (δ 1.25 ppm, triplet), and carboxylic acid (δ 12.1 ppm) .

Future Research Directions

-

Synthetic Optimization: Develop microwave-assisted or flow-chemistry protocols to enhance yield and regioselectivity.

-

Biological Screening: Evaluate antimicrobial and anticancer activity against standard cell lines.

-

Formulation Studies: Explore salt forms (e.g., sodium, lysine) to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume